4-Fluorocaptopril
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of captopril using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of 4-Fluorocaptopril follows similar synthetic routes but on a larger scale. Continuous-flow reactors are often employed to enhance reaction efficiency and scalability . The use of biocatalysts in flow reactors has also been explored to achieve regio- and stereoselective fluorination, reducing the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorocaptopril undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted captopril derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorocaptopril has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on ACE inhibitors.
Biology: Investigated for its potential to inhibit ACE activity in various biological systems.
Medicine: Explored for its enhanced pharmacological properties in the treatment of hypertension and heart failure.
Industry: Utilized in the development of new ACE inhibitors with improved efficacy and stability
Mechanism of Action
4-Fluorocaptopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The fluorine atom enhances the binding affinity of the compound to the ACE active site, improving its inhibitory potency .
Comparison with Similar Compounds
Captopril: The parent compound, widely used as an ACE inhibitor.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A long-acting ACE inhibitor with improved pharmacokinetics.
Uniqueness of 4-Fluorocaptopril: The fluorine atom increases the compound’s stability and binding affinity to ACE, potentially offering better therapeutic outcomes compared to its analogs .
Properties
CAS No. |
72180-18-8 |
---|---|
Molecular Formula |
C9H14FNO3S |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S,4S)-4-fluoro-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14FNO3S/c1-5(4-15)8(12)11-3-6(10)2-7(11)9(13)14/h5-7,15H,2-4H2,1H3,(H,13,14)/t5-,6-,7-/m0/s1 |
InChI Key |
ZSYUMGSQIAWFIW-ACZMJKKPSA-N |
Isomeric SMILES |
C[C@@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)F |
Canonical SMILES |
CC(CS)C(=O)N1CC(CC1C(=O)O)F |
Origin of Product |
United States |
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